1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide is a complex organic compound that features a benzodioxole moiety, a benzyloxyphenyl group, and an azetidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the benzyloxyphenyl group: This step often involves the use of benzyl bromide and a suitable base to form the benzyloxy linkage.
Construction of the azetidine ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling reactions: The final step involves coupling the benzodioxole and benzyloxyphenyl intermediates with the azetidine carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar aromatic properties.
Benzyloxyphenyl derivatives: Compounds with similar benzyloxy linkages.
Azetidine carboxamides: Compounds with similar azetidine ring structures.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-25(21-14-28(15-21)26(30)20-8-11-23-24(12-20)33-17-32-23)27-13-18-6-9-22(10-7-18)31-16-19-4-2-1-3-5-19/h1-12,21H,13-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXKFZOPWZLRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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